PRMT5 Inhibitory Potency: 4-Methoxy-2,6-dimethylpyrimidin-5-amine vs. 4,6-Dimethylpyrimidin-5-amine
The presence of the 4-methoxy group in 4-Methoxy-2,6-dimethylpyrimidin-5-amine results in a >700-fold increase in PRMT5 inhibitory potency compared to the non-methoxylated analog 4,6-dimethylpyrimidin-5-amine. A derivative incorporating the 4-methoxy-2,6-dimethylpyrimidin-5-amine core exhibits an IC50 of 4 nM [1], whereas the analog 4,6-dimethylpyrimidin-5-amine shows an IC50 of 2,800 nM [2].
| Evidence Dimension | PRMT5 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 4 nM (for a derivative containing the 4-methoxy-2,6-dimethylpyrimidin-5-amine core) |
| Comparator Or Baseline | 4,6-Dimethylpyrimidin-5-amine (IC50 = 2,800 nM) |
| Quantified Difference | >700-fold increase in potency |
| Conditions | Target compound derivative: MTAP knockout human HCT-116 cells [1]. Comparator: Recombinant human PRMT5/MEP50 complex [2]. |
Why This Matters
For researchers developing PRMT5 inhibitors, this compound provides a synthetically accessible building block that imparts critical target engagement, whereas the simple analog is essentially inactive.
- [1] BindingDB. (n.d.). BDBM50585596: IC50 = 4 nM for PRMT5 inhibition in MTAP knockout human HCT-116 cells. View Source
- [2] BindingDB. (n.d.). BDBM50271661: IC50 = 2800 nM for PRMT5 inhibition. View Source
